Higher Lipophilicity (XLogP3-AA) Drives Altered Flavor Partitioning vs. C6 Analog
4-Mercapto-4-methyl-2-hexanone exhibits a computed XLogP3-AA of 1.3 [1], compared to a computed XLogP3-AA of 0.8 for its closest analog, 4-mercapto-4-methyl-2-pentanone (C6 backbone) [2]. This difference of +0.5 units in XLogP3-AA (or an observed logP difference from 1.76 for the hexanone vs. 0.8-1.2 for the pentanone) reflects greater hydrophobicity, predicting a 10^0.5 (≈3.16)-fold higher affinity for lipid phases. This influences the compound's retention and release profile in complex food matrices, a critical parameter in flavor formulation.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 4-Mercapto-4-methyl-2-pentanone (XLogP3-AA = 0.8) |
| Quantified Difference | Δ XLogP3-AA = +0.5 |
| Conditions | Computed descriptor using XLogP3 3.0 algorithm (PubChem release 2025.04.14 / 2025.09.15) |
Why This Matters
This quantifiable difference in lipophilicity predicts altered flavor release kinetics and oil-phase partitioning, making the compound a non-interchangeable ingredient in emulsion-based flavor systems.
- [1] PubChem. (2025). 4-Mercapto-4-methyl-2-hexanone (Compound Summary). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [2] PubChem. (2025). 4-Mercapto-4-methyl-2-pentanone (Compound Summary). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
